4-Propyl-N,N,2-trimethyl-4-heptanamine hydrochloride
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Overview
Description
4-Propyl-N,N,2-trimethyl-4-heptanamine hydrochloride is a chemical compound with the molecular formula C13H30ClN. It is a derivative of heptanamine and is characterized by the presence of a propyl group and two methyl groups attached to the nitrogen atom. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-N,N,2-trimethyl-4-heptanamine hydrochloride typically involves the alkylation of heptanamine with propyl and methyl groups. One common method is the reductive amination of 4-heptanone with propylamine and formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Propyl-N,N,2-trimethyl-4-heptanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
4-Propyl-N,N,2-trimethyl-4-heptanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-Propyl-N,N,2-trimethyl-4-heptanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N,N,2-Trimethyl-4-heptanamine: Lacks the propyl group present in 4-Propyl-N,N,2-trimethyl-4-heptanamine hydrochloride.
4-Heptanamine: A simpler amine without the additional methyl and propyl groups.
N,N-Dimethylheptylamine: Contains two methyl groups but lacks the propyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
64467-57-8 |
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Molecular Formula |
C13H30ClN |
Molecular Weight |
235.84 g/mol |
IUPAC Name |
dimethyl-(2-methyl-4-propylheptan-4-yl)azanium;chloride |
InChI |
InChI=1S/C13H29N.ClH/c1-7-9-13(10-8-2,14(5)6)11-12(3)4;/h12H,7-11H2,1-6H3;1H |
InChI Key |
UFALMGBBEQMIQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(CC(C)C)[NH+](C)C.[Cl-] |
Origin of Product |
United States |
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